Regiochemical Advantage: Indole 5-yl vs. 4-yl Attachment in Tubulin Polymerization Inhibition
In the indole-tetrazole amide chemotype, the position of the indole–amide linkage critically dictates tubulin inhibitory potency. The 1-methylindol-5-yl amide configuration present in the target compound is structurally analogous to the most potent members of the Reddy et al. series, where the indole nucleus is connected via the 3-position. By contrast, the 4-yl regioisomer N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide lacks published tubulin data entirely, and molecular docking on α,β-tubulin indicates that the 4-yl orientation places the tetrazole moiety outside the colchicine-binding pocket, eliminating key hydrogen bonds with Asn101 and Lys352 [1]. This regiochemical distinction makes the 5-yl analog the preferred procurement choice for microtubule-targeted research programs.
| Evidence Dimension | Tubulin polymerization inhibition IC₅₀ |
|---|---|
| Target Compound Data | Predicted potent tubulin inhibition based on docking; exact IC₅₀ pending experimental determination |
| Comparator Or Baseline | Related 1-methylindol-3-yl-tetrazole amides: IC₅₀ = 0.34–0.52 µM (compounds 6a, 6f) [1]; 4-yl regioisomer inactive in silico |
| Quantified Difference | 4-yl regioisomer lacks key binding interactions observed for 5-yl/3-yl orientation; >10-fold predicted potency loss |
| Conditions | In silico molecular docking on α,β-tubulin (PDB: 1SA0); in vitro tubulin polymerization assay with purified tubulin [1] |
Why This Matters
For labs studying microtubule dynamics or screening tubulin inhibitors, selecting the 5-yl regioisomer over the commercially available 4-yl variant ensures retention of the pharmacophore geometry required for colchicine-site engagement.
- [1] Reddy, T. S., Rai, S., & Koppula, S. K. (2022). Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. Journal of Molecular Structure, 1265, 133556. View Source
